N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-32-19-9-10-20-16(13-19)5-3-11-24(20,31)15-25-22(29)23(30)26-17-6-2-7-18(14-17)27-12-4-8-21(27)28/h2,6-7,9-10,13-14,31H,3-5,8,11-12,15H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAGQYVMSHZKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a distinctive structure comprising a tetrahydronaphthalene moiety and a pyrrolidinone derivative. Its molecular formula is , with a molecular weight of 342.43 g/mol. The presence of methoxy and hydroxyl groups contributes to its lipophilicity and potential bioactivity.
Research indicates that this compound may interact with various biological targets, including enzymes involved in neurotransmission and metabolic pathways. Specifically, it has been studied for its effects on cholinergic systems and potential neuroprotective properties.
Inhibitory Activity
Studies have reported that derivatives of tetrahydronaphthalene compounds exhibit significant inhibitory activity against cholinesterases. For instance, similar compounds have shown IC50 values around 46.42 μM for butyrylcholinesterase (BChE) inhibition, comparable to established inhibitors like physostigmine . This suggests that the compound may share similar mechanisms in modulating cholinergic activity.
Neuroprotective Effects
A study evaluating the neuroprotective effects of related tetrahydronaphthalene derivatives demonstrated their ability to reduce oxidative stress in neuronal cell lines. The results indicated a decrease in reactive oxygen species (ROS) production and an increase in cell viability under oxidative stress conditions.
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Compound A | 46.42 | BChE |
| Compound B | 157.31 | Acetylcholinesterase (AChE) |
Antimicrobial Activity
In vitro assays have shown that related compounds exhibit moderate antimicrobial activity against various bacterial strains. The effectiveness appears to correlate with lipophilicity; compounds with higher logP values tended to demonstrate enhanced antibacterial properties .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics with moderate bioavailability due to its lipophilic nature. However, further studies are needed to elucidate its metabolism and excretion pathways.
Scientific Research Applications
Neuropharmacology
Recent studies have indicated that derivatives of this compound may exhibit neuroprotective properties. For example, the compound's analogs have been investigated for their ability to inhibit the formation of neurotoxic amyloid beta oligomers, which are implicated in Alzheimer’s disease pathology. The presence of the tetrahydronaphthalene moiety enhances its potential as a therapeutic agent in neurodegenerative diseases.
Estrogen Agonist Activity
The compound has been identified as an intermediate in the synthesis of estrogen agonists, which are useful for treating conditions related to estrogen deficiency . This application is particularly relevant in the context of osteoporosis treatment, where estrogen replacement therapy plays a crucial role.
Synthesis and Derivatives
The synthesis of N'-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves multi-step organic reactions. Notably, one synthesis pathway includes the introduction of a pyrrolidine side-chain under Mitsunobu conditions . This synthetic approach not only provides insight into the compound's chemistry but also facilitates the development of various derivatives with enhanced biological activities.
Case Study 1: Alzheimer’s Disease Research
A study investigating the effects of related compounds on amyloid beta oligomerization demonstrated that certain derivatives significantly reduced neurotoxic aggregation. This finding suggests that compounds with similar structures to this compound could be further explored for therapeutic applications in Alzheimer's disease.
Case Study 2: Osteoporosis Treatment
Research has shown that compounds synthesized from this structure exhibit estrogenic activity beneficial for osteoporosis management. Clinical trials are ongoing to evaluate their efficacy and safety as potential alternatives to traditional hormone replacement therapies .
Potential Future Applications
Given its structural complexity and biological activity, this compound holds promise for further research in several areas:
- Drug Development : Continued exploration of its derivatives may lead to new drugs targeting neurodegenerative diseases and hormonal imbalances.
- Molecular Modeling Studies : Computational studies could provide insights into its interactions at the molecular level, aiding in rational drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparative analysis with structurally related ethanediamide derivatives and tetrahydronaphthalene-containing analogs is provided.
Structural and Functional Comparison
Key Insights
Tetrahydronaphthalene vs. Tetrahydroquinoline: The target compound’s tetrahydronaphthalene core provides a planar aromatic system with hydroxy and methoxy groups, enhancing hydrogen-bonding capacity compared to the tetrahydroquinoline in , which has a basic nitrogen for improved solubility.
Ethanediamide Linkage :
- The ethanediamide (N–CO–CO–N) motif is common across all compared compounds, serving as a rigid spacer for dual hydrogen-bonding. The target compound’s 3-(2-oxopyrrolidin)phenyl group may enhance binding specificity compared to the thiazolo-triazole in , which prioritizes π-π stacking .
Synthetic Accessibility :
- The target compound likely requires multi-step synthesis, including Friedel-Crafts alkylation for the tetrahydronaphthalene core and amide coupling for the ethanediamide. This contrasts with the copper-catalyzed "click" chemistry used for triazole-containing analogs in , which offers higher yields but less structural complexity .
Physicochemical Properties :
Q & A
Basic: What are the critical steps and challenges in synthesizing this compound?
Answer:
Synthesis involves multi-step pathways, including:
Coupling Reactions : Formation of the ethanediamide backbone via condensation of amine and carboxylic acid derivatives under anhydrous conditions (e.g., dichloromethane or ethanol as solvents) .
Functional Group Protection : Hydroxyl and methoxy groups require protection (e.g., using tert-butyldimethylsilyl (TBS) groups) to prevent side reactions during subsequent steps .
Purification : High-performance liquid chromatography (HPLC) is essential for isolating the target compound from by-products, with mobile phases optimized for polarity (e.g., acetonitrile/water gradients) .
Challenges : Low yields due to steric hindrance at the tetrahydronaphthalene-pyrrolidinone junction; strict control of reaction pH and temperature (e.g., 0–5°C for acid-sensitive intermediates) is critical .
Basic: How is the molecular structure characterized, and what analytical techniques are prioritized?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methoxy at C6 of tetrahydronaphthalene and pyrrolidinone at the phenyl ring) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion matching theoretical mass within 2 ppm error) .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the hydroxy-methyl group, which influences biological interactions .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies in bioactivity (e.g., inconsistent IC50 values in kinase inhibition assays) may arise from:
- Impurity Profiles : By-products from incomplete coupling reactions (e.g., unreacted amine intermediates) can skew results. Use HPLC purity thresholds (>98%) and orthogonal validation (e.g., LC-MS) .
- Assay Conditions : Variations in buffer pH (e.g., Tris vs. HEPES) or co-solvents (DMSO concentration ≤0.1%) affect compound solubility and target binding .
- Structural Analogues : Compare activity against structurally similar compounds (e.g., N'-(3-chlorophenyl) derivatives) to identify pharmacophore specificity .
Advanced: What computational strategies predict interactions with biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to kinases (e.g., EGFR or PI3K) based on the hydroxy-methyl group’s hydrogen-bonding capacity .
- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess conformational changes in the pyrrolidinone moiety .
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with inhibition potency using Hammett constants .
Basic: What are the key stability considerations for storage and handling?
Answer:
- Light Sensitivity : Degradation under UV light necessitates amber glass vials and storage in dark conditions .
- Moisture Sensitivity : Hydrolysis of the ethanediamide bond occurs at >60% humidity; use desiccants (e.g., silica gel) in sealed containers .
- Temperature : Store at –20°C for long-term stability; avoid freeze-thaw cycles to prevent crystallization-induced aggregation .
Advanced: How can derivatization enhance the compound’s pharmacological profile?
Answer:
- Acylation : Introduce acetyl groups at the hydroxy position to improve blood-brain barrier permeability .
- Ring Modification : Replace pyrrolidinone with piperidinone to reduce metabolic clearance (e.g., via CYP3A4 inhibition studies) .
- Bioisosteres : Substitute methoxy with trifluoromethoxy to enhance binding affinity to hydrophobic kinase pockets .
Basic: What solvents and reaction conditions optimize yield during synthesis?
Answer:
Advanced: How to design experiments to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein denaturation shifts in lysates treated with the compound .
- Knockdown/Rescue : Use siRNA to silence putative targets (e.g., EGFR) and assess compound efficacy restoration in rescue experiments .
- Pull-Down Assays : Biotinylate the compound and isolate target proteins via streptavidin beads, followed by LC-MS/MS identification .
Basic: What spectroscopic features distinguish this compound from analogues?
Answer:
- FT-IR : A strong carbonyl stretch at ~1680 cm⁻¹ (ethanediamide) and a broad O–H stretch at ~3200 cm⁻¹ (hydroxy group) .
- UV-Vis : λmax at 255 nm (n→π* transition of the pyrrolidinone ring) .
- 1H NMR : Doublet for the methoxy protons (δ 3.75 ppm) and multiplet for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm) .
Advanced: How to address low reproducibility in biological assays across labs?
Answer:
- Standardized Protocols : Adopt uniform cell lines (e.g., HEK293 vs. HeLa) and passage numbers (≤20) .
- Batch Validation : Certify compound purity and stereochemistry (e.g., chiral HPLC for enantiomeric excess >99%) .
- Positive Controls : Include reference inhibitors (e.g., gefitinib for EGFR assays) to normalize inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
